4-Pyrrolidin-2-ylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

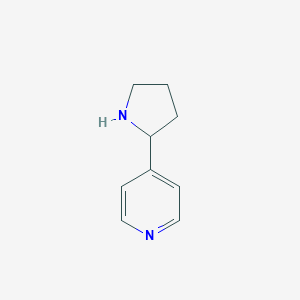

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGNPIOGJLCICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378004, DTXSID901305418 | |

| Record name | 4-pyrrolidin-2-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130343-15-6, 128562-25-4 | |

| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130343-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-pyrrolidin-2-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Pyrrolidin-2-ylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrrolidin-2-ylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science, recognized for its role as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, and as a versatile ligand in catalysis.[1] This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, focusing on a multi-step approach that includes N-protection of pyrrolidine, directed lithiation, Negishi cross-coupling, and final deprotection. Detailed experimental protocols, structured data tables for easy reference, and visualizations of the synthetic workflow and catalytic cycle are presented to aid researchers in the practical application of this synthesis.

Introduction

The pyrrolidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs and biologically active compounds.[2] Its fusion with a pyridine ring at the 2-position of the pyrrolidine core creates this compound, a molecule with significant potential in drug discovery. This compound serves as a crucial intermediate in the synthesis of more complex molecules, leveraging the chemical properties of both the pyrrolidine and pyridine rings.[1] Its applications extend to catalysis, where it can function as a ligand for transition metal-catalyzed reactions.[1] Given its importance, a clear and detailed synthetic protocol is highly valuable for researchers in organic synthesis and pharmaceutical development.

This guide outlines a logical and efficient synthetic strategy, primarily focusing on the formation of the C-C bond between the pyridine and pyrrolidine rings through a Negishi cross-coupling reaction. This method is advantageous due to its functional group tolerance and high efficiency.

Overall Synthetic Strategy

The synthesis of this compound can be accomplished through a three-step process starting from readily available pyrrolidine. The key steps are:

-

N-Protection: The secondary amine of pyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions and to direct the subsequent metalation step.

-

Directed Lithiation and Negishi Coupling: The N-Boc-pyrrolidine is selectively deprotonated at the 2-position (alpha to the nitrogen) using an organolithium base. The resulting lithiated intermediate is then transmetalated with a zinc salt to form an organozinc reagent. This species undergoes a palladium-catalyzed Negishi cross-coupling with a 4-halopyridine to form the C-C bond, yielding N-Boc-4-(pyrrolidin-2-yl)pyridine.

-

N-Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl pyrrolidine-1-carboxylate (N-Boc-pyrrolidine)

This initial step protects the nitrogen of the pyrrolidine ring.

Reaction Scheme:

Experimental Protocol:

-

To a solution of pyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq.) or sodium hydroxide (1.2 eq.) in water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine as an oil, which can often be used in the next step without further purification.

| Reactant/Reagent | Molar Equiv. | Purpose |

| Pyrrolidine | 1.0 | Starting material |

| Di-tert-butyl dicarbonate | 1.1 | Boc-protecting agent |

| Triethylamine/NaOH | 1.2 | Base |

| Dichloromethane/THF | - | Solvent |

| Expected Yield | - | >95% |

Table 1: Reagents for the N-protection of pyrrolidine.

Step 2: Synthesis of tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate

This is the key C-C bond-forming step using a one-pot lithiation and Negishi cross-coupling sequence. For enantioselective synthesis, a chiral ligand such as (-)-sparteine is used during the lithiation.

Reaction Scheme:

Experimental Protocol:

-

To a solution of (-)-sparteine (1.2 eq.) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere (argon or nitrogen), add sec-butyllithium (s-BuLi, 1.1 eq.) dropwise.

-

Stir the solution at -78 °C for 1 hour.

-

Add a solution of N-Boc-pyrrolidine (1.0 eq.) in the same anhydrous solvent dropwise.

-

Stir the reaction mixture at -78 °C for 3 hours to ensure complete lithiation.

-

Add a solution of anhydrous zinc chloride (ZnCl₂, 1.2 eq.) in anhydrous THF and stir for another 30 minutes at -78 °C, then allow to warm to room temperature.

-

To this organozinc solution, add 4-bromopyridine (1.5 eq.) and a palladium catalyst such as Pd(dba)₂ (0.05 eq.) and a phosphine ligand like XPhos (0.10 eq.).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate.

| Reactant/Reagent | Molar Equiv. | Purpose |

| N-Boc-pyrrolidine | 1.0 | Starting material |

| sec-Butyllithium (s-BuLi) | 1.1 | Lithiating agent |

| (-)-Sparteine | 1.2 | Chiral ligand for directed lithiation |

| Zinc Chloride (ZnCl₂) | 1.2 | Transmetalation agent |

| 4-Bromopyridine | 1.5 | Coupling partner |

| Pd(dba)₂ | 0.05 | Palladium catalyst precursor |

| XPhos | 0.10 | Ligand for palladium |

| Diethyl ether/THF | - | Solvent |

| Estimated Yield | - | 60-80% |

Table 2: Reagents for the Negishi cross-coupling reaction.

Step 3: N-Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to yield the free amine.

Reaction Scheme:

Experimental Protocol:

-

Dissolve tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in DCM and neutralize by washing with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, the product can be further purified by distillation or chromatography to yield pure this compound.

| Reactant/Reagent | Molar Equiv. | Purpose |

| N-Boc-4-(pyrrolidin-2-yl)pyridine | 1.0 | Protected intermediate |

| Trifluoroacetic acid (TFA) | 5-10 | Deprotecting agent |

| Dichloromethane (DCM) | - | Solvent |

| Expected Yield | - | >90% |

Table 3: Reagents for N-Boc deprotection.

Summary of Quantitative Data

The following table summarizes the key quantitative aspects of the proposed synthesis. The yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Yield (%) |

| 1 | N-Boc-pyrrolidine | C₉H₁₇NO₂ | 171.24 | >95 |

| 2 | N-Boc-4-(pyrrolidin-2-yl)pyridine | C₁₄H₂₀N₂O₂ | 248.32 | 60-80 |

| 3 | This compound | C₉H₁₂N₂ | 148.21 | >90 |

Table 4: Summary of products and estimated yields.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a directed lithiation followed by a Negishi cross-coupling, this strategy allows for the effective construction of the key C-C bond. The use of a Boc protecting group ensures high selectivity and yield in the coupling step, and its straightforward removal provides the target compound in good purity. The provided experimental protocols and data summaries are intended to serve as a valuable resource for researchers engaged in the synthesis of this important heterocyclic compound for applications in drug discovery and beyond.

References

Spectroscopic Profile of 4-pyrrolidin-2-ylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-pyrrolidin-2-ylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the prevalence of data for its isomer, 4-pyrrolidin-1-ylpyridine (also known as 4-pyrrolidinopyridine), this guide also includes comparative data for the latter to aid in unambiguous characterization. The document details experimental protocols for key spectroscopic techniques and presents a logical workflow for the structural elucidation of such compounds.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and its common isomer, 4-pyrrolidin-1-ylpyridine.

Table 1: General Properties

| Property | This compound | 4-pyrrolidin-1-ylpyridine |

| Molecular Formula | C₉H₁₂N₂[1][2][3] | C₉H₁₂N₂[4][5] |

| Molecular Weight | 148.21 g/mol [1][3] | 148.21 g/mol [4] |

| CAS Number | 128562-25-4[1][2][3] | 2456-81-7[5] |

| Appearance | Colorless to yellow liquid[1][3] | Crystalline solid[5] |

Table 2: ¹H NMR Spectroscopic Data

Note: Experimental ¹H NMR data for this compound was not available in the surveyed literature. The data presented below is for the isomer 4-pyrrolidin-1-ylpyridine.

Solvent: CDCl₃ Frequency: 89.56 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (4-pyrrolidin-1-ylpyridine) |

| 8.164 | d | 2H | H-2, H-6 (Pyridine) |

| 6.346 | d | 2H | H-3, H-5 (Pyridine) |

| 3.273 | t | 4H | H-2', H-5' (Pyrrolidine) |

| 2.006 | t | 4H | H-3', H-4' (Pyrrolidine) |

| [Data sourced from ChemicalBook][4] |

Table 3: ¹³C NMR Spectroscopic Data

Note: Experimental ¹³C NMR data for this compound was not available in the surveyed literature.

Table 4: Mass Spectrometry Data

Note: Experimental mass spectrometry data for this compound was not available in the surveyed literature. Predicted data and experimental data for the isomer 4-pyrrolidin-1-ylpyridine are presented below.

| m/z | Relative Intensity (%) (4-pyrrolidin-1-ylpyridine) | Predicted Collision Cross Section (Ų) for 4-(pyrrolidin-2-yl)pyridine Adducts |

| 148 (M⁺) | 85.1 | [M+H]⁺: 131.1, [M+Na]⁺: 137.4, [M-H]⁻: 133.2, [M]⁺: 125.5 |

| 147 | 100.0 | |

| 120 | 15.9 | |

| 119 | 21.9 | |

| 92 | 21.8 | |

| 78 | 21.8 | |

| 51 | 18.3 | |

| [Experimental data for 4-pyrrolidin-1-ylpyridine sourced from ChemicalBook[4]. Predicted data for this compound sourced from PubChemLite[6]] |

Table 5: Infrared (IR) Spectroscopic Data

Note: Experimental IR data for this compound was not available in the surveyed literature.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are outlined below. These are generalized procedures applicable to the analysis of heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the analyte and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof with water.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

ESI-MS Acquisition (for accurate mass):

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in positive or negative ion mode, depending on the analyte's properties.

-

Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

-

-

EI-MS Acquisition (for fragmentation pattern):

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC).

-

Use a standard electron energy of 70 eV to induce fragmentation.

-

Acquire the spectrum over a mass range of m/z 40-400.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Sample Preparation (Solid): If the compound is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or the pure salt plates/KBr pellet.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to determine the λmax.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known. For pyridine derivatives, characteristic absorptions are typically observed around 250-270 nm.

Workflow and Pathway Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or uncharacterized compound such as this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. 4-Pyrrolidinopyridine(2456-81-7) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Pyrrolidinopyridine | C9H12N2 | CID 75567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-(pyrrolidin-2-yl)pyridine (C9H12N2) [pubchemlite.lcsb.uni.lu]

The Biological Activity of 4-Pyrrolidin-2-ylpyridine: A Technical Guide for Drug Discovery Professionals

Disclaimer: Direct experimental data on the biological activity of 4-pyrrolidin-2-ylpyridine is limited in publicly available scientific literature. This guide synthesizes information from structurally related compounds and established methodologies to provide a comprehensive overview of its predicted biological activity and a framework for its investigation.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a pyrrolidine ring at the 2-position. Its structural resemblance to endogenous neurotransmitters and known pharmacologically active molecules, particularly nicotine, positions it as a compound of significant interest for drug discovery, especially in the realm of central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the predicted biological activity of this compound, focusing on its likely molecular targets, potential therapeutic applications, and the experimental methodologies required for its comprehensive evaluation.

This document is intended for researchers, scientists, and drug development professionals. It aims to serve as a foundational resource for initiating research programs centered on this compound and its derivatives.

Predicted Biological Activity and Mechanism of Action

Based on its core structure, which combines the pharmacophores of both pyridine and pyrrolidine, this compound is strongly predicted to interact with nicotinic acetylcholine receptors (nAChRs) .[1][2] nAChRs are ligand-gated ion channels that play a crucial role in various physiological processes, including cognitive function, learning, memory, and attention.[3]

The pyrrolidine ring is a common motif in many biologically active compounds, and its derivatives are known to exhibit a wide range of pharmacological effects.[4] The pyridine moiety is also a key component of many CNS-active drugs. The combination of these two rings in this compound suggests a high likelihood of affinity for nAChRs, potentially acting as an agonist, partial agonist, or antagonist at different subtypes.

Interaction with Nicotinic Acetylcholine Receptors

The structural similarity to nicotine, a well-known nAChR agonist, is the primary basis for the hypothesized mechanism of action. The protonated pyrrolidine nitrogen is expected to form a key hydrogen bond with the receptor, while the pyridine nitrogen can also participate in binding interactions.[5] The overall pharmacological profile will depend on its affinity and efficacy at various nAChR subtypes, such as α4β2 and α7, which are prominent in the brain and are key targets for cognitive enhancement.[6]

Potential for Cognitive Enhancement

Numerous studies have demonstrated that modulation of nAChR activity can lead to improvements in cognitive functions.[3] Compounds structurally related to this compound, such as ABT-089 (2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine), have shown significant cognitive-enhancing properties in preclinical models.[7] Therefore, it is hypothesized that this compound may enhance cognitive performance by modulating cholinergic neurotransmission in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.

Quantitative Data from Structurally Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes data for a closely related analog, providing a reference for expected potency.

| Compound | Target | Assay Type | Value | Reference |

| ABT-089 (2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine) | nAChR | Radioligand Binding | Ki = 1.4 nM | [7] |

Experimental Protocols

To elucidate the precise biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are standard methodologies for characterizing compounds targeting nAChRs and assessing cognitive function.

In Vitro Assays

Objective: To determine the binding affinity (Ki or IC50) of this compound for various nAChR subtypes.

Methodology:

-

Receptor Preparation: Cell membranes expressing specific human nAChR subtypes (e.g., α4β2, α7) are prepared from stably transfected cell lines (e.g., HEK293, CHO).

-

Radioligand: A subtype-selective radioligand, such as [³H]-epibatidine or [³H]-cytisine, is used.

-

Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) and potency (EC50) of this compound at specific nAChR subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired nAChR subunits and incubated to allow for receptor expression.

-

Electrophysiological Recording: The oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.

-

Compound Application: The test compound is applied to the oocyte at various concentrations.

-

Data Acquisition: The resulting ion currents are recorded. For agonists, a concentration-response curve is generated. For antagonists, the ability of the compound to inhibit the response to a known agonist is measured.

-

Data Analysis: The effective concentration that produces 50% of the maximal response (EC50) and the maximum response (Imax) are determined by fitting the concentration-response data to a sigmoidal dose-response equation.

In Vivo Assays

Objective: To assess the effects of this compound on recognition memory.

Methodology:

-

Habituation: Animals (rats or mice) are habituated to an open-field arena in the absence of any objects.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

-

Inter-trial Interval: The animal is returned to its home cage for a specific duration.

-

Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the novel and familiar objects is recorded.

-

Data Analysis: A discrimination index (DI), calculated as the proportion of time spent exploring the novel object, is used to assess recognition memory. An increase in the DI in the compound-treated group compared to the vehicle control group indicates cognitive enhancement.

Visualizations

The following diagrams illustrate the predicted signaling pathway and a typical experimental workflow for the characterization of this compound.

Caption: Predicted signaling pathway of this compound via nAChR activation.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting CNS disorders, with a high probability of acting as a modulator of nicotinic acetylcholine receptors. While direct experimental evidence for its biological activity is currently lacking in the public domain, its structural characteristics strongly suggest a pharmacological profile conducive to cognitive enhancement. The experimental protocols and workflows detailed in this guide provide a clear path for the comprehensive evaluation of this compound. Further research is warranted to fully elucidate its mechanism of action, potency, efficacy, and therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. vromedia.agriculture.vic.gov.au [vromedia.agriculture.vic.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-pyrrolidin-2-ylpyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-pyrrolidin-2-ylpyridine, a heterocyclic compound of interest in medicinal chemistry and catalysis. This document collates available data on its physicochemical properties, structural information, and provides a generalized synthetic approach. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for its isomer, 4-pyrrolidin-1-ylpyridine, to provide context.

Introduction

This compound, also known as 2-(4-pyridyl)pyrrolidine, is a pyridine derivative with a pyrrolidine ring attached at the 2-position of the pyridine ring. Its structural features make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and as a ligand in catalysis.[1][2][3][4] The presence of both a pyridine and a pyrrolidine moiety imparts unique reactivity and potential for biological activity, notably in the development of agents targeting the central nervous system.[3]

Chemical Structure and Identification

The structure of this compound consists of a pyridine ring substituted at the 4-position with a pyrrolidine ring linked via its 2-position.

| Identifier | Value |

| IUPAC Name | 4-(pyrrolidin-2-yl)pyridine |

| Synonyms | 2-(4-Pyridyl)pyrrolidine, 4-(2-Pyrrolidinyl)pyridine |

| CAS Number | 128562-25-4[1] |

| Molecular Formula | C₉H₁₂N₂[1] |

| SMILES | C1CC(NC1)c2ccncc2 |

| InChI | InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2 |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Weight | 148.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point (Predicted) | 253.8 ± 28.0 °C | [1] |

| Density (Predicted) | 1.042 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.84 ± 0.10 | [1] |

| Water Solubility | Slightly soluble | [1] |

| Storage | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon) | [1] |

For comparative purposes, the experimentally determined properties of the isomer 4-pyrrolidin-1-ylpyridine (CAS: 2456-81-7) are provided below:

| Property | Value | Source |

| Appearance | White solid | |

| Melting Point | 54-58 °C | [5][6] |

| Boiling Point | 171-173 °C @ 20.25 mmHg | [6] |

Synthesis and Reactivity

General Synthetic Approach: Ring Contraction of Pyridine

A potential, albeit complex, synthetic route to the pyrrolidine core of this compound involves a photo-promoted ring contraction of pyridine derivatives.[1][7][8] This method provides access to functionalized pyrrolidine skeletons from readily available pyridines.[1][7]

The general workflow for this synthesis is depicted in the following diagram:

Experimental Protocol (Generalized)

The following is a generalized experimental protocol based on the photo-promoted ring contraction of pyridines.[8] Note: This is a multi-step synthesis that yields a protected precursor, which would require further modification and deprotection to yield this compound.

Step 1: Photo-promoted Ring Contraction A solution of a suitable 4-substituted pyridine derivative and a silylborane (e.g., 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, PhMe₂SiBpin) in an appropriate solvent (e.g., benzene) is placed in a sealed glass tube. The solution is then subjected to photo-irradiation at 365 nm with stirring at room temperature for several hours.[8] This step is expected to yield an N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediate.[8]

Step 2: N-Acylation To the solution containing the intermediate from Step 1, a base (e.g., pyridine) and an acylating agent (e.g., benzoyl chloride) are added at room temperature.[8] The reaction is stirred for an extended period to allow for N-acylation. The resulting N-acyl-2-azabicyclo[3.1.0]hex-3-ene derivative can be purified by filtration and column chromatography.[8]

Step 3: Hydrogenation The N-acylated intermediate is then subjected to hydrogenation to reduce the double bond and open the cyclopropane ring. A common method for this is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[1] This step is expected to yield the corresponding N-acyl-pyrrolidine derivative.

Step 4: Deprotection The final step involves the removal of the N-acyl protecting group to yield the free amine, this compound. The specific conditions for this deprotection will depend on the nature of the acyl group used.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (of 4-pyrrolidin-1-ylpyridine)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.16 | d | Pyridine H-2, H-6 |

| 6.35 | d | Pyridine H-3, H-5 | |

| 3.27 | t | Pyrrolidine -NCH₂- | |

| 2.01 | t | Pyrrolidine -CH₂- |

Note: Data obtained from a 90 MHz spectrum in CDCl₃.[6]

Infrared (IR) Spectroscopy (of 4-pyrrolidin-1-ylpyridine)

The IR spectrum of 4-pyrrolidin-1-ylpyridine would be expected to show characteristic peaks for the aromatic pyridine ring and the saturated pyrrolidine ring. Key expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2980-2850 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

-

C-N stretching: ~1350-1000 cm⁻¹

Mass Spectrometry (MS) (of 4-pyrrolidin-1-ylpyridine)

The electron ionization mass spectrum of 4-pyrrolidin-1-ylpyridine would be expected to show a molecular ion peak (M⁺) at m/z 148. Common fragmentation patterns would involve cleavage of the pyrrolidine ring and fragmentation of the pyridine ring. The base peak is observed at m/z 147, corresponding to the loss of a hydrogen atom.[6]

Applications

This compound is a versatile intermediate with applications in several areas of chemical research and development:

-

Pharmaceutical Development: It serves as a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2][3][4]

-

Catalysis: The compound is utilized as a ligand in transition metal-catalyzed reactions, where it can enhance reaction efficiency and selectivity.[2][3][4]

-

Material Science: Its unique structural properties are being explored in the creation of advanced materials, such as polymers and coatings.[2][3][4]

Conclusion

This compound is a chemical entity with significant potential in synthetic and medicinal chemistry. While its basic chemical properties are established, a comprehensive understanding of its reactivity and applications is still evolving. The lack of readily available, detailed experimental protocols and spectroscopic data highlights an area for further research. The generalized synthetic approach presented provides a potential pathway for its preparation, and future work should focus on optimizing this synthesis and fully characterizing the compound to facilitate its broader use in research and development.

References

- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 2. vromedia.agriculture.vic.gov.au [vromedia.agriculture.vic.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Pyrrolidinopyridine(2456-81-7) 1H NMR spectrum [chemicalbook.com]

- 7. Buy 4-Methyl-5-(pyrrolidin-2-yl)pyridine-2-thiol [smolecule.com]

- 8. 2-Methyl-4-(pyrrolidin-2-yl)pyridine|C10H14N2|Research Chemical [benchchem.com]

The Enigmatic Origins and Ascending Importance of 4-Pyrrolidin-2-ylpyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrrolidin-2-ylpyridine, a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidine moiety at the second position, has emerged as a versatile building block in medicinal chemistry and materials science. Despite its growing significance, the precise historical details of its initial discovery and synthesis remain somewhat obscure in readily available scientific literature. This technical guide provides a comprehensive overview of this compound, detailing its known synthetic routes, physicochemical properties, and burgeoning applications, particularly in the realm of drug discovery for neurological disorders. While a definitive seminal publication on its discovery is not apparent, its utility as a key intermediate suggests its synthesis was likely driven by the pursuit of novel pharmacophores. This document aims to consolidate the current knowledge, offering researchers a foundational resource for future investigations and applications of this intriguing molecule.

Introduction: An Obscure Beginning

The history of this compound is not as clearly documented as that of many other foundational molecules in organic chemistry. Extensive searches of scientific databases and historical chemical literature do not point to a single, seminal publication detailing its first synthesis and characterization. Its emergence appears to be more gradual, likely arising from the broader exploration of pyridyl-pyrrolidine scaffolds by medicinal chemists. The pyrrolidine ring is a common motif in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and serve as a pharmacophore.[1] Similarly, the pyridine ring is a privileged structure in drug design.[2] The combination of these two rings in this compound creates a molecule with significant potential for interacting with biological targets, particularly in the central nervous system.

While the initial discovery remains elusive, the compound's primary role has been as a crucial intermediate in the synthesis of more complex molecules.[3] Its structural resemblance to nicotine and other nicotinic acetylcholine receptor (nAChR) ligands has driven much of the interest in its derivatives for the potential treatment of neurological and psychiatric disorders.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic and analytical procedures.

| Property | Value | Reference |

| IUPAC Name | 4-(Pyrrolidin-2-yl)pyridine | |

| Synonyms | 2-(4-Pyridyl)pyrrolidine, 4-(2-Pyrrolidinyl)pyridine | |

| CAS Number | 130343-15-6 | [6] |

| Molecular Formula | C₉H₁₂N₂ | [6] |

| Molecular Weight | 148.21 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid/solid | |

| Boiling Point | Not definitively reported | |

| Melting Point | Not definitively reported | |

| Solubility | Soluble in common organic solvents | |

| pKa (predicted) | ~9.5 (for the pyridine nitrogen) |

Note: Some physical properties like boiling and melting points are not consistently reported in the literature, which may be due to the compound's nature as an intermediate that is often used directly in subsequent synthetic steps.

Synthesis and Experimental Protocols

While the historical first synthesis is unclear, several modern synthetic approaches to this compound and its derivatives have been described. These methods often involve the construction of the pyrrolidine ring onto a pre-existing pyridine scaffold or the coupling of a pyrrolidine precursor to a pyridine derivative.

Synthesis from Pyridine Derivatives

One common strategy involves the reaction of a pyridine derivative with a suitable pyrrolidine precursor. For instance, a nucleophilic substitution reaction on a functionalized pyridine can be employed.

A generalized synthetic workflow is depicted below:

Caption: Generalized workflow for the synthesis of this compound from pyridine precursors.

A representative experimental protocol for a related transformation, the synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine, involves the SNAr reaction of 4-halopyridines with pyrrolidine derivatives in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures.[7]

Experimental Protocol: Synthesis of a 4-(Pyrrolidino)pyridine Analogue (Illustrative) [7]

-

Materials: 4-Halopyridine (1.0 eq), substituted pyrrolidine (1.5 eq), potassium carbonate (2.0 eq), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of the 4-halopyridine in DMF, add the substituted pyrrolidine and potassium carbonate.

-

Heat the reaction mixture at 95-110 °C for 15-22 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(pyrrolidino)pyridine analogue.

-

Ring Contraction of Pyridines

A more recent and innovative approach to synthesizing pyrrolidine derivatives involves the photo-promoted ring contraction of pyridines. This method provides access to functionalized pyrrolidines that can be further elaborated.[8]

Caption: Synthesis of functionalized pyrrolidines via photo-promoted pyridine ring contraction.

Experimental Protocol: Photo-promoted Ring Contraction of Pyridine (Illustrative) [9]

-

Materials: Pyridine, silylborane (e.g., 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), benzene-d₆ (for NMR scale).

-

Procedure:

-

In an NMR tube, dissolve pyridine and the silylborane in benzene-d₆.

-

Irradiate the solution with a 365 nm LED at 25 °C.

-

Monitor the reaction by ¹H NMR spectroscopy to observe the formation of the N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediate.

-

The unstable intermediate is typically derivatized in situ for isolation and further use.

-

Applications in Drug Discovery and Catalysis

The primary interest in this compound stems from its utility as a scaffold in the design of biologically active molecules and as a ligand in asymmetric catalysis.

Neurological Drug Discovery

The structural similarity of the 2-(pyridin-4-yl)pyrrolidine moiety to the core of nicotine has made it an attractive starting point for the development of ligands for nicotinic acetylcholine receptors (nAChRs).[4] These receptors are implicated in a wide range of neurological functions and diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[10]

Derivatives of this compound have been investigated for their potential to modulate nAChR activity, acting as either agonists or antagonists. The stereochemistry of the pyrrolidine ring is often crucial for selective and potent receptor interaction.

Caption: Simplified signaling pathway involving a this compound derivative at a nAChR.

Asymmetric Catalysis

Chiral derivatives of this compound have been explored as ligands in asymmetric catalysis. The pyrrolidine moiety can be readily derived from the chiral pool (e.g., from proline), allowing for the synthesis of enantiomerically pure ligands. These ligands can coordinate with transition metals to create catalysts for a variety of stereoselective transformations. For example, chiral analogues of 4-(pyrrolidino)pyridine have been used as nucleophilic catalysts in kinetic resolutions.[7][11]

Characterization Data

Table of Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons of the pyridine ring (typically in the range of 7.0-8.5 ppm).- Protons of the pyrrolidine ring (aliphatic region, 1.5-4.0 ppm).- The proton at the C2 position of the pyrrolidine ring will be a multiplet coupled to adjacent protons. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring (typically 120-160 ppm).- Aliphatic carbons of the pyrrolidine ring (typically 25-60 ppm). |

| IR | - C-H stretching (aromatic and aliphatic).- C=N and C=C stretching of the pyridine ring.- N-H stretching of the secondary amine in the pyrrolidine ring. |

| Mass Spec | - Molecular ion peak (M+) corresponding to the molecular weight (148.21 g/mol ).- Fragmentation pattern characteristic of the pyridine and pyrrolidine rings. |

Conclusion and Future Outlook

This compound stands as a molecule of significant interest, primarily due to its role as a versatile intermediate in the synthesis of compounds with potential therapeutic applications, especially in the field of neurology. While its historical origins are not well-defined, its utility is firmly established. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider range of derivatives. Further exploration of its biological activities, particularly as a modulator of nicotinic acetylcholine receptors, holds promise for the discovery of novel treatments for a variety of central nervous system disorders. The continued application of its chiral derivatives in asymmetric catalysis will also undoubtedly contribute to advancements in synthetic organic chemistry. This technical guide serves as a starting point for researchers looking to harness the potential of this valuable heterocyclic building block.

References

- 1. enamine.net [enamine.net]

- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vromedia.agriculture.vic.gov.au [vromedia.agriculture.vic.gov.au]

- 4. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (R)-4-(Pyrrolidin-2-yl)pyridine [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 9. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. scilit.com [scilit.com]

An In-Depth Technical Guide to 4-Pyrrolidin-2-ylpyridine Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-pyrrolidin-2-ylpyridine scaffold is a key pharmacophore in the development of novel therapeutics, particularly for neurological disorders. Its structural similarity to nicotine has made it a valuable template for the design of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, and other cognitive impairments. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and structure-activity relationships of this compound analogues and derivatives. Detailed experimental protocols, quantitative pharmacological data, and visualizations of key biological pathways are presented to facilitate further research and drug development in this area.

Introduction

The this compound core consists of a pyridine ring substituted at the 4-position with a pyrrolidine ring linked at its 2-position. This arrangement is a bioisostere of nicotine, where the pyrrolidine ring mimics the N-methylpyrrolidine moiety and the pyridine ring acts as the hydrogen bond acceptor.[1] This structural analogy has driven the exploration of these compounds as modulators of nicotinic acetylcholine receptors (nAChRs).

nAChRs are ligand-gated ion channels that are widely expressed in the central nervous system (CNS) and are crucial for various cognitive functions.[2] Dysregulation of nAChR signaling is a hallmark of several neurodegenerative diseases.[2] Consequently, the development of selective nAChR modulators is a promising therapeutic strategy. This compound analogues have emerged as a promising class of compounds in this endeavor, with research focusing on their potential to enhance cognitive function and provide neuroprotection.[1] This guide will delve into the technical details of their synthesis and pharmacological characterization.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be approached through various strategies. One common method involves the photo-promoted ring contraction of pyridines.

Experimental Protocol: Photo-promoted Ring Contraction of Pyridine

This method provides a route to functionalized pyrrolidine derivatives from readily available pyridines.[3][4]

Materials:

-

Pyridine

-

Silylborane (e.g., 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, PhMe2SiBpin)

-

Benzene-d6

-

365 nm LED

-

J. Young NMR tube

-

Benzoyl chloride

-

Basic alumina for column chromatography

Procedure:

-

A solution of pyridine and silylborane in benzene-d6 is prepared in a J. Young NMR tube.

-

The solution is irradiated with a 365 nm LED at 25 °C. The reaction progress can be monitored by NMR spectroscopy to observe the formation of the N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediate.[4]

-

Upon completion of the photoreaction, benzoyl chloride and pyridine are added to the solution.

-

The resulting N-benzoyl enamide derivative is purified by column chromatography on basic alumina to yield the functionalized pyrrolidine derivative.[4]

Logical Workflow for Synthesis:

Pharmacological Activity at Nicotinic Acetylcholine Receptors

Analogues of this compound primarily target nAChRs, with varying affinities and selectivities for different subtypes. The α4β2 and α7 subtypes are of particular interest for their roles in cognition and neurodegeneration.[2]

Quantitative Pharmacological Data

The binding affinities (Ki) of several this compound analogues for various nAChR subtypes have been determined through competitive radioligand binding assays. The data for analogues of A-84543, which features a 3-(pyrrolidin-2-yl-methoxy)pyridine core, are summarized in the table below.[5]

| Compound | nAChR Subtype | Ki (nM) |

| A-84543 | α2β2 | High Affinity |

| α4β2 | 3.44 ± 0.79 | |

| α3β4 | Moderate Affinity | |

| α7 | Moderate Affinity | |

| H-11MNH | α2β2 | High Affinity |

| α4β2 | 0.46 ± 0.21 | |

| α3β4 | Moderate Affinity | |

| α7 | Moderate Affinity |

Note: Data extracted from a study on A-84543 analogues.[5] "High" and "Moderate" affinities are as described in the source material without specific numerical values.

Experimental Protocol: Radioligand Binding Assay

Materials:

-

Rat cerebral cortical tissue homogenates or stably transfected HEK cells expressing specific nAChR subtypes.

-

Radioligand (e.g., [3H]-epibatidine).

-

Test compounds (this compound analogues).

-

Scintillation counter.

Procedure:

-

Tissue homogenates or cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

After incubation to allow for binding equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

The Ki values are calculated from the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Experimental Workflow for Binding Assay:

Signaling Pathways

Activation of nAChRs by agonists like this compound analogues initiates a cascade of intracellular signaling events. These pathways are crucial for the neuroprotective and cognitive-enhancing effects of these compounds.

The PI3K-Akt Signaling Pathway

A key downstream pathway activated by nAChR stimulation is the phosphoinositide 3-kinase (PI3K)-Akt pathway.[2] This pathway is a central regulator of cell survival and proliferation.

Signaling Cascade:

-

Binding of the agonist to the nAChR leads to an influx of Ca2+.

-

The increase in intracellular Ca2+ activates PI3K.

-

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

PIP3 recruits Akt and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane.

-

PDK1 and other kinases phosphorylate and activate Akt.

-

Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.

Diagram of the PI3K-Akt Signaling Pathway:

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound analogues is highly dependent on their structural features. Key modifications that influence activity include:

-

Substitution on the Pyrrolidine Nitrogen: Methylation of the pyrrolidine nitrogen can impact binding affinity. For instance, the desmethylpyrrolidine analogue H-11MNH shows higher affinity for α4β2 nAChRs compared to the N-methylated A-84543.[5]

-

Position of the Pyridine Nitrogen: The position of the nitrogen atom in the pyridine ring is critical for high-affinity binding. Analogues with 2- and 4-pyridyl ether structures exhibit significantly lower affinity for nAChRs compared to the 3-pyridyl ether counterparts.[5]

-

Stereochemistry: The stereochemistry of the pyrrolidine ring is crucial for selective and potent interactions with nAChR subtypes.

Clinical Development

To date, no specific this compound analogues have been explicitly identified in publicly accessible clinical trial databases. However, numerous nAChR modulators with related structural motifs have been investigated for the treatment of neurological and psychiatric disorders. The development of selective α4β2 and α7 nAChR agonists and positive allosteric modulators (PAMs) remains an active area of research, with several compounds having progressed to various phases of clinical trials for conditions such as Alzheimer's disease, schizophrenia, and pain.[6] The insights gained from these trials will be invaluable for guiding the future development of the this compound class of compounds.

Conclusion

This compound analogues represent a promising class of compounds for the development of novel therapeutics targeting nAChRs. Their synthesis, while challenging, can be achieved through innovative chemical strategies. The pharmacological data accumulated to date highlight their potential for high-affinity and selective modulation of nAChR subtypes, particularly α4β2. The elucidation of their downstream signaling pathways provides a mechanistic basis for their neuroprotective and cognitive-enhancing effects. Further optimization of the this compound scaffold, guided by a thorough understanding of structure-activity relationships, holds the potential to yield clinical candidates for the treatment of a range of debilitating neurological disorders. Continued research in this area is warranted to fully explore the therapeutic promise of this important chemical class.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 4. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]

Quantum Chemical Calculations for 4-Pyrrolidin-2-ylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Pyrrolidin-2-ylpyridine is a versatile heterocyclic compound with a molecular formula of C9H12N2 and a molecular weight of 148.21 g/mol .[1][2] It is recognized as a valuable intermediate in the synthesis of various pharmaceuticals and as a ligand in transition metal-catalyzed reactions.[1][3] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent core structure in many biologically active natural products and medicinal molecules.[4][5] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect of modern drug discovery.[6][7]

Quantum chemical calculations offer a powerful, non-empirical approach to understanding the intrinsic properties of molecules like this compound. These computational methods can predict molecular geometry, electronic distribution, spectroscopic properties, and reactivity, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide details the theoretical basis and practical application of these methods for the comprehensive analysis of this compound.

Molecular Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data, compiled from various chemical databases and suppliers, provides a baseline for the computational models.

| Property | Value | Source |

| Molecular Formula | C9H12N2 | [1][2] |

| Molecular Weight | 148.21 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [1][8] |

| Boiling Point (Predicted) | 253.8 ± 28.0 °C | [2] |

| Density (Predicted) | 1.042 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 8.84 ± 0.10 | [2] |

| Water Solubility | Slightly soluble | [2] |

| CAS Number | 128562-25-4 | [1][2] |

Theoretical Framework and Experimental Protocols

The primary computational method for investigating the quantum chemical properties of organic molecules is Density Functional Theory (DFT). This section outlines a detailed protocol for performing DFT calculations on this compound.

Geometry Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional conformation.

Protocol:

-

Initial Structure Generation: A 2D sketch of this compound is created using a molecular editor and converted to a 3D structure.

-

Computational Method: Geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is known for its accuracy in describing organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

-

Software: The Gaussian suite of programs is a standard choice for such calculations.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Frequency Calculations

Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

Protocol:

-

Methodology: Vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization.

-

Analysis: The absence of imaginary frequencies in the output confirms that the structure is a true minimum on the potential energy surface. The calculated frequencies can also be used to predict the molecule's infrared (IR) and Raman spectra.

Electronic Properties Analysis

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This visualizes the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Predicted Quantum Chemical Data

The following tables present illustrative data that would be obtained from the quantum chemical calculations described above.

Table 2: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N (Pyridine) | 1.34 |

| C-C (Pyridine) | 1.39 | |

| C-N (Pyrrolidine) | 1.47 | |

| C-C (Pyrrolidine) | 1.54 | |

| **Bond Angles (°) ** | C-N-C (Pyridine) | 117.0 |

| C-C-N (Pyrrolidine) | 104.5 | |

| Dihedral Angles (°) | C-C-N-C (Pyridine-Pyrrolidine) | 35.0 |

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -0.8 eV |

| HOMO-LUMO Energy Gap | 5.7 eV |

| Dipole Moment | 2.5 Debye |

| Mulliken Atomic Charges | |

| N (Pyridine) | -0.6 e |

| N (Pyrrolidine) | -0.4 e |

Visualizations

Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagrams illustrate a typical computational workflow and a hypothetical signaling pathway where this compound could be involved.

Caption: A generalized workflow for quantum chemical calculations.

Caption: A hypothetical signaling pathway for a bioactive molecule.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the quantum chemical characterization of this compound. By employing Density Functional Theory, researchers can obtain detailed insights into the molecule's geometry, electronic structure, and reactivity. The presented protocols and illustrative data serve as a robust starting point for computational studies aimed at understanding the structure-activity relationships of this important medicinal chemistry scaffold. The integration of these computational approaches into the drug discovery pipeline can significantly accelerate the identification and optimization of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. vromedia.agriculture.vic.gov.au [vromedia.agriculture.vic.gov.au]

- 4. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(Pyrrolidin-2-yl)pyridine | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide on the Solubility and Stability of 4-pyrrolidin-2-ylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-pyrrolidin-2-ylpyridine (CAS RN: 128562-25-4). Due to the limited publicly available experimental data for this specific compound, this guide also includes data for its structural isomer, 4-pyrrolidin-1-ylpyridine (4-PPY), for comparative purposes, alongside predicted data and standardized experimental protocols.

Core Physicochemical Properties

This compound is a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis.[1] Understanding its solubility and stability is crucial for its handling, formulation, and development as a potential drug candidate.

Physicochemical Data for this compound

Quantitative experimental data on the solubility and stability of this compound is scarce in publicly accessible literature. The available information is summarized in the table below, consisting primarily of predicted values and qualitative descriptions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | [2] |

| Molecular Weight | 148.21 g/mol | [2] |

| Physical Form | Liquid | [2] |

| Color | Colorless to light yellow | [1][2] |

| Water Solubility | Slightly soluble in water | [2][3] |

| Predicted pKa | 8.84 ± 0.10 | [2] |

| Predicted Boiling Point | 253.8 ± 28.0 °C | [2] |

| Predicted Density | 1.042 ± 0.06 g/cm³ | [2] |

| Recommended Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [2] |

The recommendation for refrigerated storage under an inert atmosphere suggests that this compound may be susceptible to degradation from air, light, or higher temperatures.

Comparative Physicochemical Data for 4-pyrrolidin-1-ylpyridine (Isomer)

For contextual understanding, the following table presents data for the well-characterized isomer, 4-pyrrolidin-1-ylpyridine (4-PPY, CAS RN: 2456-81-7). It is critical to note that this is a different compound, and its properties are not directly transferable to this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | [4] |

| Molecular Weight | 148.21 g/mol | [4] |

| Physical Form | Crystalline Mass, Crystals or Chunks | [4] |

| Color | White to yellow to light brown | [4] |

| Water Solubility | 3 g/L (at 21 °C) | [4][5] |

| Solubility in Organic Solvents | Soluble in methanol, chloroform, acetic acid, benzene, ethyl acetate, acetone, and dichloroethane. Insoluble in hexane and cyclohexane. | [6][7] |

| pKa | 9.58 ± 0.10 (Predicted) | [4][8] |

| Melting Point | 54-58 °C | [4] |

| Stability | Stable under normal temperatures and pressures. Sensitive to light and air. Incompatible with acids and oxidizing agents. | [9][10][11] |

| Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes and gases. | [9] |

Experimental Protocols for Solubility and Stability Assessment

Detailed experimental protocols are essential for accurately determining the solubility and stability of a compound. The following sections outline standardized methodologies that can be applied to this compound.

Solubility Determination

The solubility of a compound is a critical parameter that influences its absorption and bioavailability. Both kinetic and thermodynamic solubility assays are valuable in drug discovery and development.

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of compounds.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate and perform serial dilutions.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect the formation of precipitate. The highest concentration that does not show precipitation is determined as the kinetic solubility.

This method determines the true solubility of a compound at equilibrium and is crucial for pre-formulation and formulation development.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to various aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) in glass vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment

Stability testing is performed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

-

Sample Preparation: Place known quantities of this compound in sealed, appropriate containers.

-

Storage Conditions: Store the samples in controlled-environment stability chambers at various temperatures and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.

-

Sample Preparation: Expose samples of this compound to a light source that provides both visible and UV output. A dark control sample should be stored under the same conditions but protected from light.

-

Light Exposure: Expose the samples to a specified total illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt hours/square meter) as per ICH Q1B guidelines.

-

Analysis: After exposure, compare the samples to the dark control. Analyze for any changes in physical appearance, purity, and the formation of degradation products by HPLC.

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | 128562-25-4 [chemicalbook.com]

- 4. 4-Pyrrolidinopyridine | 2456-81-7 [chemicalbook.com]

- 5. pipharm.com [pipharm.com]

- 6. 4-Pyrrolidinopyridine, 98% | Fisher Scientific [fishersci.ca]

- 7. usbio.net [usbio.net]

- 8. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]

- 9. 4-(Pyrrolidin-1-yl)pyridine(2456-81-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-pyrrolidin-2-ylpyridine (CAS Number: 128562-25-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-pyrrolidin-2-ylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and catalysis. This document consolidates available data on its chemical and physical properties, potential synthetic routes, and prospective biological activities, with a particular focus on its relevance to central nervous system (CNS) drug discovery. Due to its structural similarity to endogenous receptor ligands, this compound presents a valuable scaffold for the development of novel therapeutics targeting neurological disorders. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related molecules.

Introduction

This compound, with the CAS number 128562-25-4, is a bicyclic organic compound featuring a pyridine ring substituted at the 4-position with a pyrrolidine ring linked via its 2-position. This structural motif is of considerable interest in the field of drug discovery due to the prevalence of both pyridine and pyrrolidine moieties in a vast array of biologically active compounds. The pyridine ring serves as a key pharmacophore in numerous drugs, while the pyrrolidine ring, a saturated heterocycle, provides three-dimensional diversity and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The potential applications of this compound are broad, ranging from its use as a chiral ligand in asymmetric catalysis to a key intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system.[1] Its structural analogy to compounds known to interact with nicotinic acetylcholine receptors (nAChRs) suggests its potential as a modulator of cholinergic neurotransmission, a pathway implicated in various neurological and psychiatric conditions.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. These data have been aggregated from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂N₂ | [2] |

| Molecular Weight | 148.21 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 253.8 ± 28.0 °C (Predicted) | [2] |

| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.84 ± 0.10 (Predicted) | [2] |